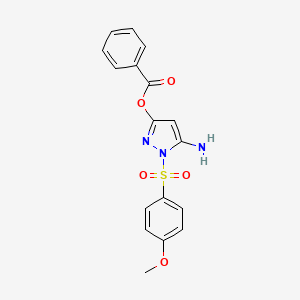

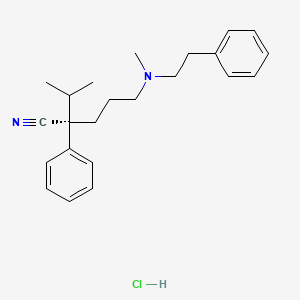

![molecular formula C₂₅H₂₈N₄S B1663315 1-[5-[(4,5-二苯基-1H-咪唑-2-基)硫基]戊基]-3,5-二甲基吡唑 CAS No. 136609-26-2](/img/structure/B1663315.png)

1-[5-[(4,5-二苯基-1H-咪唑-2-基)硫基]戊基]-3,5-二甲基吡唑

描述

“1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes . For instance, one study synthesized a compound similar to the one by direct and thermal condensation methods . The synthesis was characterized by different spectral analysis .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), 1H and 13C NMR . The optimized geometry completed the theoretical calculation .Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions . For instance, one study reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学研究应用

Cardiovascular Research

RP 70676: is a potent inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), with an IC50 value of 44 nM for the rabbit enzyme . This compound has been shown to reduce plasma and arterial cholesterol levels in rabbits when administered at a dose of 1 mg/kg . Its role in modulating cholesterol metabolism makes it a valuable tool for cardiovascular research, particularly in the study of dyslipidemias and atherosclerosis.

Metabolic Disease Studies

The inhibition of ACAT by RP 70676 suggests its potential application in the study of metabolic diseases, especially those related to lipid metabolism . It could be used to investigate the mechanisms of cholesterol storage and mobilization in conditions like obesity and diabetes.

Lipid Biochemistry

In lipid biochemistry, RP 70676 can be used to explore the synthesis and function of complex lipids. Its ability to interfere with cholesterol esterification could help in understanding the role of different lipid species in cellular processes .

Antimicrobial Potential

Imidazole derivatives, such as RP 70676 , have been reported to exhibit antimicrobial properties . This compound could be used to study the efficacy and mechanism of action against various microbial pathogens, potentially leading to the development of new antimicrobial agents.

Antioxidant Activity

Compounds containing the imidazole moiety, including RP 70676 , have shown antioxidant activity . Research involving this compound could provide insights into its capacity to scavenge free radicals and protect against oxidative stress.

Therapeutic Drug Development

Given its biochemical properties, RP 70676 could serve as a lead compound in the development of therapeutic drugs. Its structural features and inhibitory activity on ACAT make it a candidate for further modification and optimization in drug discovery programs .

作用机制

Target of Action

RP 70676, also known as 1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole, is a potent inhibitor of Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT) . ACAT is an enzyme that plays a crucial role in the metabolism of cholesterol in the body .

Mode of Action

RP 70676 interacts with ACAT by binding to it and inhibiting its activity . This inhibition prevents the conversion of free cholesterol into cholesteryl esters, a form of cholesterol that can be stored in the body . The IC50 values, which represent the concentration of RP 70676 required to inhibit 50% of ACAT activity, are 25 nM for rat ACAT and 44 nM for rabbit ACAT .

Biochemical Pathways

The primary biochemical pathway affected by RP 70676 is the cholesterol metabolism pathway. By inhibiting ACAT, RP 70676 reduces the formation of cholesteryl esters, thereby affecting the storage and distribution of cholesterol in the body . This can have downstream effects on various processes in the body that rely on cholesterol, including the synthesis of steroid hormones and bile acids.

Pharmacokinetics

It has been reported that rp 70676 is well absorbed with plasma levels in nzw rabbits when administered orally at a dose of 10 mg/kg .

Result of Action

The inhibition of ACAT by RP 70676 leads to a decrease in the formation of cholesteryl esters. This can result in a reduction of stored cholesterol in the body, potentially impacting conditions related to cholesterol metabolism .

安全和危害

属性

IUPAC Name |

1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4S/c1-19-18-20(2)29(28-19)16-10-5-11-17-30-25-26-23(21-12-6-3-7-13-21)24(27-25)22-14-8-4-9-15-22/h3-4,6-9,12-15,18H,5,10-11,16-17H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPITLNVYVCTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCCCSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

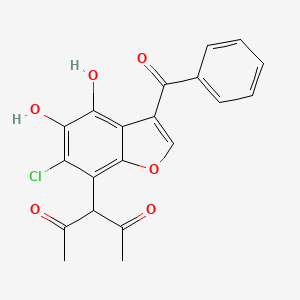

![4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate](/img/structure/B1663232.png)

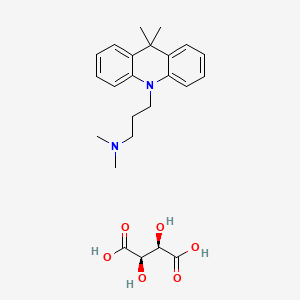

![(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B1663234.png)

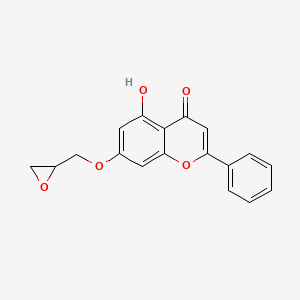

![1-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B1663237.png)

![4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)

![3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol](/img/structure/B1663241.png)

![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile](/img/structure/B1663242.png)

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)